molecular formula C8H6N4 B1426001 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile CAS No. 1086393-45-4

1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Cat. No. B1426001
M. Wt: 158.16 g/mol
InChI Key: BFPMVMVRDDHKCN-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a type of organic compound . It belongs to the class of nitriles, which are organic compounds containing a cyano functional group .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, has been extensively studied . A novel [3 + 1 + 1 + 1] cyclization reaction has been established for the synthesis of compounds based on a 5-cyano-1H-pyrazolo[3,4-b]pyridine skeleton . This method involves a sequential opening/closing cascade reaction .


Molecular Structure Analysis

The molecular structure of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is characterized by a pyrazolo[3,4-b]pyridine core . This core is a fused ring system that includes a pyrazole ring and a pyridine ring .


Chemical Reactions Analysis

The chemical reactions involving 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile are typically cyclization reactions . These reactions are often promoted by iodine and involve the direct cleavage of the C–C bond of malononitrile .

Scientific Research Applications

  • Biomedical Applications

    • Summary of Application : 1H-Pyrazolo[3,4-b]pyridines have been extensively studied for their biomedical applications . They are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
    • Methods of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
    • Results or Outcomes : These structures have attracted the interest of medicinal chemists due to the close similarity with the purine bases adenine and guanine .
  • Synthesis of Derivatives

    • Summary of Application : There are various methods for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives .
    • Methods of Application : The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
    • Results or Outcomes : The advantages and drawbacks of each method are considered .
  • [3 + 1 + 1 + 1] Cyclization Reaction

    • Summary of Application : A novel [3 + 1 + 1 + 1] cyclization reaction has been established for the synthesis of compounds based on a 5-cyano-1H-pyrazolo[3,4-b]pyridine skeleton .
    • Methods of Application : This process involves the use of aryl methyl ketones, malononitrile and 5-aminopyrazoles . The process is mediated by I2 and allows direct cleavage of the C–C bond of malononitrile .
    • Results or Outcomes : This method provides a new way to synthesize compounds based on a 5-cyano-1H-pyrazolo[3,4-b]pyridine skeleton .
  • Combinatorial Libraries

    • Summary of Application : 5-Aminopyrazoles are used to create combinatorial libraries based on the pyrazolo-[3,4-b]pyridine scaffold .
    • Methods of Application : The Friedländer cyclocondensation of 4-formyl-functionalized 5-aminopyrazoles with various active methylene compounds is most often used .
    • Results or Outcomes : This method allows for the creation of a wide variety of compounds based on the pyrazolo-[3,4-b]pyridine scaffold .
  • Synthesis of Polycyclic Heterocycles

    • Summary of Application : Ketones can be used as condensation partners in the synthesis of polycyclic heterocycles .
    • Methods of Application : The specific methods of application are not detailed in the source .
    • Results or Outcomes : This method allows for the synthesis of a variety of polycyclic heterocycles .
  • Pharmaceutical Applications
    • Summary of Application : 1H-Pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
    • Methods of Application : The specific methods of application are not detailed in the source .
    • Results or Outcomes : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

Safety And Hazards

While specific safety and hazard information for 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is not available, similar compounds have been classified as combustible and acutely toxic .

Future Directions

The future directions for the study of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile and similar compounds could involve the development of new synthetic methods , the exploration of their biological activities , and the investigation of their physical and chemical properties.

properties

IUPAC Name

1-methylpyrazolo[3,4-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-12-8-7(5-11-12)2-6(3-9)4-10-8/h2,4-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPMVMVRDDHKCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)C#N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

CAS RN

1086393-45-4
Record name 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Chioua, E Soriano, A Samadi… - Journal of …, 2010 - Wiley Online Library
The acetylation reaction of the differently substituted 3,6‐diamino‐1H‐pyrazolo[3,4‐b]pyridine‐5‐carbonitrile derivatives 1, 2, 3, 4, 5, 6 is reported. The structure of the resulting …
Number of citations: 20 onlinelibrary.wiley.com
MS Nafie, AM Amer, AK Mohamed… - Bioorganic & Medicinal …, 2020 - Elsevier
Pim-1 kinase targeted recently has proved an essential goal of breast cancer therapy. We report the design, synthesis with full characterization analysis of pyrazolo[3,4-b]pyridine …
Number of citations: 60 www.sciencedirect.com
T HIGASHINO, K SUZUKI, E HAYASHI - … and Pharmaceutical Bulletin, 1978 - jstage.jst.go.jp
Both the reactions of 3, 4-dihydro-4-quinazolinylmethyl alkyl ketones (4) with active methylene compounds or ketones (NuH) without a catalyst and in the presence of alumina as a …
Number of citations: 11 www.jstage.jst.go.jp

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